molecular formula C20H21FN6O B2839662 2-(2-fluorophenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1396783-48-4

2-(2-fluorophenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2839662
CAS No.: 1396783-48-4
M. Wt: 380.427
InChI Key: WBRKQWFBERMRRI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 2-methylimidazole group and linked via a piperazine bridge to a 2-fluorophenyl-acetyl moiety.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-15-22-8-9-27(15)19-7-6-18(23-24-19)25-10-12-26(13-11-25)20(28)14-16-4-2-3-5-17(16)21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRKQWFBERMRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name / Evidence Reference Core Structure Key Substituents Biological Activity
Target Compound Pyridazine 2-Fluorophenyl, 2-methylimidazole, piperazine Not explicitly reported
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Thieno[3,2-c]pyrazol 2-Fluorophenyl, 1-methylimidazole, piperazine Synthetic focus; activity unspecified
Sertaconazole (CAS 99592-32-2) Benzo[b]thienyl 2,4-Dichlorophenyl, imidazole Antifungal (clinically approved)
1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone Piperazine-ethanone 4-Chlorophenyl, phenyl, imidazole Broad-spectrum antimicrobial
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Benzotriazole 4-Fluorophenyl, piperazine Structural data only

Key Observations:

  • Core Heterocycles : The target compound’s pyridazine core distinguishes it from thiophene (), benzotriazole (), and benzothiophene () analogs. Pyridazine’s electron-deficient nature may alter binding interactions compared to sulfur-containing cores .
  • Substituent Effects : Fluorine at the phenyl ring (target compound, ) improves metabolic stability, while chlorine () enhances electronegativity and target affinity. The 2-methylimidazole in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in ) .

Hypothesized Advantages of Target Compound :

  • The pyridazine core may enhance π-π stacking in enzyme active sites compared to thiophene or benzotriazole.
  • 2-Fluorophenyl could offer better pharmacokinetics than chlorophenyl groups due to reduced metabolic oxidation .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions starting with coupling reactions between heterocyclic precursors. For example, 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine are used to form intermediates, followed by piperazine coupling under reflux conditions. Key steps include nucleophilic substitution, cyclization, and purification via column chromatography or recrystallization . Reaction conditions (e.g., solvent choice, temperature) are critical for optimizing intermediate stability and yield .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS) are primary tools for structural elucidation. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl, fluorophenyl). For example, ¹H-NMR in confirmed aromatic protons and piperazine integration, while MS validated molecular weight . Elemental analysis ensures stoichiometric purity .

Advanced: How can researchers optimize synthesis yield during scale-up?

Answer:
Optimization requires precise control of reaction parameters:

  • Catalysts : Use phase-transfer catalysts or Lewis acids to enhance coupling efficiency .
  • Purification : Replace simple recrystallization with gradient column chromatography to isolate high-purity fractions .
  • Monitoring : Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for real-time reaction tracking .

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